molecular formula C7H7N3S B8719403 1,3-Benzothiazole-6,7-diamine CAS No. 7673-94-1

1,3-Benzothiazole-6,7-diamine

Cat. No.: B8719403
CAS No.: 7673-94-1
M. Wt: 165.22 g/mol
InChI Key: KUONMACORGAEIQ-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6,7-diamine hydrochloride is a high-purity chemical building block designed for advanced research and development. This compound features the privileged 1,3-benzothiazole scaffold, a structure of significant importance in medicinal chemistry and materials science due to its wide range of biological activities and physicochemical properties . The benzothiazole core is recognized as a versatile scaffold in drug discovery, with derivatives demonstrating potent pharmacological profiles including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities . The presence of two amine functional groups at the 6 and 7 positions on the benzothiazole ring makes this diamine derivative a particularly valuable intermediate for the synthesis of more complex molecules. Researchers can leverage these functional groups for further chemical modifications, such as the creation of Schiff bases, amides, or heterocyclic-fused systems, to explore novel structure-activity relationships . This compound is supplied as the hydrochloride salt to enhance its stability and solubility. It is strictly intended for research applications in laboratory settings. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

7673-94-1

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

1,3-benzothiazole-6,7-diamine

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,8-9H2

InChI Key

KUONMACORGAEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)N)SC=N2

Origin of Product

United States

Comparison with Similar Compounds

1,3-Benzothiazole-6-amine

  • CAS RN : 95-16-9 | Molecular Formula : C₇H₆N₂S | Molecular Weight : 150.20 g/mol
  • Key Properties : Boiling point = 231°C, melting point = 2°C, density = 1.246 g/cm³ .
  • Comparison: The absence of a second amine group at position 7 reduces polarity compared to 1,3-Benzothiazole-6,7-diamine. This likely decreases solubility in aqueous media but increases lipophilicity. Monoamine derivatives are often intermediates in drug synthesis, whereas diamines may serve as chelators or crosslinkers.

Benzothiazole

  • CAS RN: 95-16-9 (Note: Potential CAS RN conflict with 1,3-Benzothiazole-6-amine in ) | Molecular Formula: C₇H₅NS | Molecular Weight: 135.18 g/mol
  • Key Properties : Boiling point >112°C .
  • Benzothiazole is a core scaffold in fluorescent dyes and corrosion inhibitors. The diamine variant’s additional functional groups could expand its utility in metal coordination or polymer chemistry.

2,1,3-Benzothiadiazole

  • CAS RN : 273-13-2 | Molecular Formula : C₆H₄N₂S | Molecular Weight : 136.17 g/mol .
  • Comparison : The thiadiazole ring (two nitrogens) differs from the thiazole ring (one nitrogen) in electronic structure. Thiadiazoles are electron-deficient, making them useful in organic semiconductors . In contrast, benzothiazole diamines may exhibit stronger electron-donating properties due to amine groups.

4,5,6,7-Tetrahydro-1,3-Benzothiazol-2,6-diamine

  • CAS RN : 104617-49-4 | Molecular Formula : C₇H₁₀N₂S | Molecular Weight : 154.23 g/mol .
  • The tetrahydro structure increases flexibility, which may enhance binding to protein targets in drug design.

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6,7-diamine

  • Molecular Formula : C₈H₆F₄N₂O₂ | Molecular Weight : 238.14 g/mol | LogP : 2.97 .
  • Comparison : Fluorine substitution increases electronegativity and lipophilicity (high LogP), improving membrane permeability. The dioxine ring (oxygen-based) contrasts with sulfur-containing benzothiazoles, likely altering metabolic stability and electronic properties.

Research Findings and Implications

  • Structural Effects :

    • Diamine substituents increase polarity and hydrogen-bonding capacity, favoring aqueous solubility but reducing LogP .
    • Fluorination enhances lipophilicity and metabolic stability, critical for drug bioavailability .
    • Saturated rings (e.g., tetrahydro derivatives) may improve binding flexibility in biological systems .
  • Applications :

    • Pharmaceuticals : Diamines could serve as kinase inhibitors or antimicrobial agents due to dual hydrogen-bonding sites.
    • Materials Science : Thiadiazoles and fluorinated analogs are promising in organic electronics .

Q & A

Q. What are the most effective synthetic routes for 1,3-Benzothiazole-6,7-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors like aminothiophenes or pyridine derivatives, followed by amination at positions 6 and 6. For example:

  • Cyclization : A thiophene derivative (e.g., 3-cyanothiophene) reacts with pyridine in the presence of catalysts (e.g., Pd/C or CuI) to form the benzothiazole core .
  • Amination : Substitution reactions using ammonia or amines introduce the diamine groups. Optimization of temperature (80–120°C) and solvent polarity (DMF or ethanol) improves yields .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H-NMR : The aromatic protons adjacent to sulfur (C2) appear as a singlet at δ 7.8–8.2 ppm. The NH₂ groups exhibit broad peaks at δ 4.5–5.5 ppm, sensitive to deuterated solvent exchange .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm the core structure. Differentiation from analogs (e.g., tetrahydro derivatives) relies on absence of aliphatic C-H stretches .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage : Protect from light and moisture (use desiccants). Store at –20°C in amber vials to prevent oxidation of NH₂ groups .
  • Degradation Signs : Yellow discoloration or precipitate formation indicates decomposition. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance π-stacking with microbial enzyme active sites .
  • QSAR Modeling : Use genetic algorithms to correlate substituent hydrophobicity (logP) with IC₅₀ values. For example, derivatives with benzothiophene substituents show 10-fold higher activity against Plasmodium falciparum .

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole-diamine derivatives?

Methodological Answer:

  • Assay Standardization : Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) to minimize variability in cytotoxicity assays .
  • Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., oxidation by CYP450 enzymes) that may falsely elevate IC₅₀ values .

Q. How can computational methods predict the binding modes of this compound to kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with flexible side chains in the ATP-binding pocket of EGFR kinase (PDB: 1M17). The diamine groups form hydrogen bonds with Thr766 and Met769 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å over 50 ns indicates stable binding .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

  • Catalyst Efficiency : Replace Pd/C with cheaper Ni catalysts for cyclization, though this may reduce yield by 15–20% .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches. Monitor residual solvent levels via GC-MS .

Q. How do solvent polarity and pH affect the fluorescence properties of benzothiazole-diamine derivatives?

Methodological Answer:

  • Solvent Effects : In DMSO, emission λmax shifts to 450 nm (high polarity), while in toluene, λmax is 420 nm (π-π* transitions) .
  • pH Sensitivity : Protonation of NH₂ groups at pH < 5 quenches fluorescence due to non-radiative decay .

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